molecular formula C19H16ClN3O3 B2447873 N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1211011-14-1

N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide

Numéro de catalogue B2447873
Numéro CAS: 1211011-14-1
Poids moléculaire: 369.81
Clé InChI: PBFTYMHGHGOLQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have been found to exhibit a wide range of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Applications De Recherche Scientifique

Biological Activity and Structure-Activity Relationship

A study by Imramovský et al. (2011) investigated a series of chloro-substituted benzamides, including both 4- and 5-chloro derivatives, for their biological activities against mycobacterial, bacterial, and fungal strains. These compounds were also evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The research demonstrated that some compounds exhibited biological activity comparable to or higher than standard treatments like isoniazid and fluconazole. This study provides valuable insights into the structure-activity relationships of chloro-substituted benzamides, potentially guiding the development of new therapeutic agents (Imramovský et al., 2011).

Anticancer Applications

Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides with modifications intended to enhance anticancer activity. These compounds were evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The study found that some derivatives exhibited significant anticancer activities, underscoring the potential of benzamide derivatives as anticancer agents. This research highlights the importance of structural modification in developing potent anticancer drugs and provides a foundation for future studies on compounds like N-(2-(((5-(4-chlorophenyl)isoxazol-3-yl)methyl)amino)-2-oxoethyl)benzamide (Ravinaik et al., 2021).

Synthesis and Evaluation for Anti-tubercular Activity

Dighe et al. (2012) synthesized a series of compounds related to isoxazoline and evaluated them for anti-tubercular activity. This research is relevant because it involves the synthesis and biological evaluation of compounds with structural features similar to the one , suggesting that similar methodologies could be applied to study the biological activities of this compound (Dighe et al., 2012).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propriétés

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-15-8-6-13(7-9-15)17-10-16(23-26-17)11-21-18(24)12-22-19(25)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFTYMHGHGOLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.